Enhanced Electrophilicity of 3-Chlorobenzoyl isocyanate vs. Unsubstituted Benzoyl Isocyanate
The meta-chloro substituent in 3-chlorobenzoyl isocyanate exerts an electron-withdrawing inductive effect (-I), quantified by its Hammett substituent constant (σm = 0.37), which is absent in the parent compound (σ = 0) [1]. This electronic perturbation increases the positive charge density on the isocyanate carbon, thereby increasing its electrophilicity and expected reaction rate with nucleophiles [2].
| Evidence Dimension | Electrophilicity (via Hammett σm constant) |
|---|---|
| Target Compound Data | σm = 0.37 (for meta-chloro substituent) |
| Comparator Or Baseline | Benzoyl isocyanate (σ = 0) |
| Quantified Difference | Δσ = +0.37 |
| Conditions | Linear free-energy relationship derived from benzoic acid ionization equilibria in aqueous medium |
Why This Matters
This quantitative increase in electrophilicity indicates that 3-chlorobenzoyl isocyanate will react faster and more completely with weak nucleophiles compared to benzoyl isocyanate, a critical factor in designing efficient one-pot syntheses or when reacting with sterically hindered substrates.
- [1] Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96-103. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
